molecular formula C8H7NO B147131 2-Methoxybenzonitrile CAS No. 6609-56-9

2-Methoxybenzonitrile

Cat. No. B147131
CAS RN: 6609-56-9
M. Wt: 133.15 g/mol
InChI Key: FSTPMFASNVISBU-UHFFFAOYSA-N
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Description

2-Methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group (CN) and a methoxy group (OCH3). The presence of these functional groups influences the compound's reactivity and physical properties, making it an interesting subject for various chemical studies.

Synthesis Analysis

The synthesis of compounds related to 2-methoxybenzonitrile can be achieved through various methods. For instance, 2-aminobenzonitriles can be prepared from 2-arylindoles using tert-butylnitrite-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage, as demonstrated in one study . This method is notable for its use of an inexpensive iron(III) catalyst and its scalability. Another related synthesis involves the conversion of vanillin to 3-methoxy-4-chloro-5-nitrobenzonitrile, which is a useful intermediate for the synthesis of complex molecules like maytansine .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of compounds similar to 2-methoxybenzonitrile have been studied using various spectroscopic methods and theoretical calculations. For example, o-methoxybenzonitrile (O-MBN) has been analyzed to determine its optimized geometry, vibrational frequencies, and thermodynamic properties . These studies provide insights into the effects of substituents on the molecular structure and stability of the compound.

Chemical Reactions Analysis

2-Methoxybenzonitrile and its derivatives undergo a range of chemical reactions. The reactivity can be influenced by the presence of substituents on the benzene ring. For instance, substituted 2-hydroxybenzonitriles react with nitrogen dioxide to yield various nitrocyclohexenone derivatives . The reactions of methoxybenzonitriles with different reagents can lead to the formation of new bonds and the introduction of additional functional groups, which is useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxybenzonitrile derivatives have been extensively studied. Spectroscopic techniques, such as IR and Raman spectroscopy, provide valuable information about the structural changes that occur upon conversion of these compounds into their corresponding oxyanions . Additionally, the effects of substituents on the absorption and fluorescence properties of these compounds have been investigated, revealing potential applications in optical materials . Theoretical studies have also predicted non-linear optical behavior and charge transfer within the molecules .

Scientific Research Applications

1. Spectroscopy and Ionization Studies

  • Zhao, Jin, Li, and Jia (2019) conducted two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectroscopy on 2-methoxybenzonitrile. They determined the origin band of the S1 ← S0 transition and the accurate adiabatic ionization energy of 2-methoxybenzonitrile. The study provided insights into the active vibrations in the S1 and D0 states, mainly associated with in-plane ring deformation and in-plane ring-OCH3 bending (Zhao, Jin, Li, & Jia, 2019).

2. Biological Evaluation of Complexes

  • Govindharaju et al. (2019) explored the synthesis, spectral characterization, and biological evaluation of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. The study assessed antimicrobial activities and free radical scavenging activity, indicating that the formulated Cr(III) complex showed moderate and potential activity against tested bacteria and fungi, and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

3. Non-Linear Optical Properties

  • Kumar and Raman (2017) investigated the non-linear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile using Density Functional Theory (DFT). The study focused on equilibrium geometric structure, vibrational spectra, and second harmonic generation (SHG) applications, highlighting its potential in NLO applications (Kumar & Raman, 2017).

4. Synthesis and Characterization of Complexes

  • Rahman and Scrowston (1983) discussed the synthesis of 7-methoxybenzo[b]thiophene and 7-methoxy-1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde. This study presents a method for creating these compounds and their potential applications in various fields (Rahman & Scrowston, 1983).

5. Dye-Sensitized Solar Cells

  • Prakasam, Sakthi, and Anbarasan (2013) conducted a study on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells using DFT and Time Dependent DFT (TDDFT). The study revealed insights into the absorption spectrum and the role of the nitro group in the dye, highlighting its potential in photovoltaic applications (Prakasam, Sakthi, & Anbarasan, 2013).

Safety And Hazards

2-Methoxybenzonitrile is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTPMFASNVISBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216291
Record name 2-Methoxybenzonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzonitrile

CAS RN

6609-56-9
Record name 2-Methoxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzonitrile
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Record name 2-Methoxybenzonitrile
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Record name 2-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of compound 3 (237 mg, 1.00 mmol), 3-thiophene boronic acid (128 mg, 1.00 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol %) and aqueous Na2CO3 (0.4 M, 5 mL, 2.00 mmol) in acetonitrile (5 mL) was heated to reflux for 75 Min. After cooling to RT, CH2Cl2 (10 mL) was added and the phases were separated. The aqueous phase was extracted with CH2Cl2 (2×10 mL), and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. Chromatography over silica (EtOAc in hexanes, 0-20%) afforded compound 4 (132 mg, 55%) as a yellow oil. LC/MS (10-99%) m/z: 241, retention time: 3.61 min. 1H-NMR (400 MHz, DMSO): δ 7.98 (s, 1H), 7.65 (m, 1H), 7.57 (m, 1H), 7.17 (m, 1H), 2.86 (s, 6H).
[Compound]
Name
compound 3
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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